molecular formula C13H18BrNO2 B8736960 4-[3-(4-Bromophenoxy)propyl]morpholine

4-[3-(4-Bromophenoxy)propyl]morpholine

Cat. No.: B8736960
M. Wt: 300.19 g/mol
InChI Key: LAZRBTYPCRICNJ-UHFFFAOYSA-N
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Description

4-[3-(4-Bromophenoxy)propyl]morpholine is a morpholine derivative characterized by a bromophenoxypropyl side chain. Its IUPAC name reflects the substitution pattern: a bromine atom at the para position of the phenoxy group, linked via a three-carbon propyl chain to the morpholine ring. This compound is structurally related to pharmaceutical agents such as fomocaine, a topical local anesthetic with low toxicity .

Synthesis: The compound can be synthesized via methods analogous to fomocaine, which employs a modified Willgerodt-Kindler reaction starting from 4-bromophenol and 3-chloropropylmorpholine. This approach avoids the formation of undesired byproducts like o-chloromethyl derivatives, improving yield and purity .

Properties

Molecular Formula

C13H18BrNO2

Molecular Weight

300.19 g/mol

IUPAC Name

4-[3-(4-bromophenoxy)propyl]morpholine

InChI

InChI=1S/C13H18BrNO2/c14-12-2-4-13(5-3-12)17-9-1-6-15-7-10-16-11-8-15/h2-5H,1,6-11H2

InChI Key

LAZRBTYPCRICNJ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCOC2=CC=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-Bromophenoxy)propyl]morpholine typically involves the reaction of 4-bromophenol with 3-chloropropylmorpholine under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the bromine atom on the phenol is replaced by the morpholine group. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with a base like potassium carbonate to facilitate the substitution .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-[3-(4-Bromophenoxy)propyl]morpholine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.

    Oxidation: The morpholine ring can be oxidized to form N-oxides.

    Reduction: The compound can be reduced to remove the bromine atom or to modify the morpholine ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Nucleophilic Substitution: Products depend on the nucleophile used, such as azido or thiocyanato derivatives.

    Oxidation: N-oxides of the morpholine ring.

    Reduction: Dehalogenated or modified morpholine derivatives.

Scientific Research Applications

4-[3-(4-Bromophenoxy)propyl]morpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[3-(4-Bromophenoxy)propyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenoxy group can engage in π-π interactions with aromatic residues in proteins, while the morpholine ring can form hydrogen bonds with polar amino acids. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Fomocaine (4-[3-(4-Phenoxymethylphenyl)propyl]morpholine)

Fomocaine shares the morpholine-propylphenoxy backbone but substitutes the bromophenoxy group with a phenoxymethylphenyl moiety.

  • Structural Difference: The para position carries a phenoxymethyl group instead of bromine.
  • Activity : Fomocaine is a potent topical anesthetic with reduced systemic toxicity compared to traditional agents like lidocaine. Its lack of a halogen substituent may contribute to lower tissue irritation .
  • Synthesis Advantage : Fomocaine’s synthesis avoids problematic chloromethylation steps, enhancing scalability .

4-(3-(4-(4H-1,2,4-Triazol-4-yl)phenoxy)propyl)morpholine Hydrochloride (Compound 3g)

This compound (C₁₅H₂₀N₄O₂·HCl) replaces the bromophenoxy group with a triazole-substituted phenoxy moiety.

  • Structural Difference: A 4H-1,2,4-triazole ring at the phenoxy para position.
  • Properties: Melting point (237–239°C) and yield (51%) suggest higher crystallinity but lower synthetic efficiency compared to the bromophenoxy analog.

Bromophenyl Isomers

  • Safety data indicate it is used in industrial research .
  • 4-(3-(2-Bromophenyl)propyl)morpholine (CAS 1379942-92-3): The ortho-bromo substitution may hinder molecular rotation, affecting solubility and bioavailability .

Pyrrolidine Analog: 1-(3-(4-Bromophenoxy)propyl)pyrrolidine

Replacing morpholine with pyrrolidine alters the heterocycle’s basicity and ring strain.

Fenpropimorph (Cis-2,6-Dimethyl-4-{2-methyl-3-[4-(2-methyl-2-propanyl)phenyl]propyl}morpholine)

A fungicidal agent with a bulky tert-butylphenyl group and methyl substitutions.

  • Functional Difference: The hydrophobic tert-butyl group enhances membrane affinity, making it effective against fungal pathogens.

Data Table: Key Structural and Functional Comparisons

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Application/Property Evidence Source
4-[3-(4-Bromophenoxy)propyl]morpholine Para-bromophenoxy C₁₃H₁₈BrNO 284.19 Research compound
Fomocaine 4-Phenoxymethylphenyl C₂₀H₂₅NO₂ 335.42 Topical local anesthetic
Compound 3g (triazole analog) 4-(4H-1,2,4-Triazol-4-yl)phenoxy C₁₅H₂₀N₄O₂·HCl 340.81 Antifungal/antibacterial agent
4-(3-(3-Bromophenyl)propyl)morpholine Meta-bromophenyl C₁₃H₁₈BrNO 284.19 Industrial research
Fenpropimorph tert-Butylphenyl, methyl groups C₂₀H₃₃NO 303.49 Agricultural fungicide

Research Findings and Functional Insights

  • Synthetic Yields: Bromophenoxy analogs generally show moderate yields (51–68%), while triazole derivatives require additional purification steps, reflecting the challenges of introducing nitrogen-rich heterocycles .

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